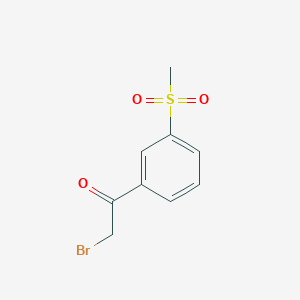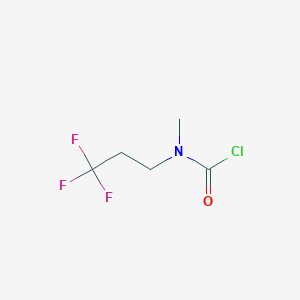![molecular formula C7H8O3 B1432560 6-Oxaspiro[3.4]octane-5,7-dione CAS No. 1520618-98-7](/img/structure/B1432560.png)
6-Oxaspiro[3.4]octane-5,7-dione
Overview
Description
6-Oxaspiro[3.4]octane-5,7-dione is a chemical compound with the molecular formula C7H8O3 . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecule contains a total of 19 bonds, including 11 non-H bonds, 2 multiple bonds, 2 double bonds, 1 four-membered ring, 1 five-membered ring, 2 esters (aliphatic), and 1 anhydride (-thio) .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Oxaspiro[3.4]octane-5,7-dione include its molecular formula (C7H8O3) and its appearance as a pale-yellow to yellow-brown liquid .Scientific Research Applications
Corrosion Inhibition
Spirocyclopropane derivatives, including compounds structurally related to 6-Oxaspiro[3.4]octane-5,7-dione, have been studied for their effectiveness in protecting mild steel against corrosion in hydrochloric acid environments. These compounds, such as 1-benzoyl-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,7-dioxaspiro[2.5]octane-4,8-dione, demonstrate effective inhibition properties, likely due to their interaction with the metal surface through both physical and chemical processes. The adsorption of these inhibitors is in accordance with the Langmuir isotherm model, indicating a systematic and predictable behavior (Chafiq et al., 2020).
Synthesis of Spiro Compounds
The synthesis of spiro compounds involving 6-Oxaspiro[3.4]octane-5,7-dione derivatives has been a subject of interest. For example, the cycloaddition reaction of Schiff bases with ketenes generated from 1,5,7-trioxaspiro[2.5]octane-4,8-diones results in spiro compounds, which are significant in various chemical syntheses (Tsuno et al., 2006).
Reactivity with Nucleophiles
The reactivity of 1-Oxaspiro[2.5]octa-5,7-dien-4-ones, closely related to 6-Oxaspiro[3.4]octane-5,7-dione, with various nucleophiles has been studied. These compounds produce a range of substitution and rearrangement products, offering insights into the versatility of these spiro compounds in chemical reactions (Cacioli & Reiss, 1984).
Enzymatic Detoxification
In the context of biological activity, the stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of various 1-oxaspiro[2.5]octanes, which share a common motif with 6-Oxaspiro[3.4]octane-5,7-dione, has been investigated. This preference is crucial for understanding the enzymatic detoxification of these compounds (Weijers et al., 2007).
Safety and Hazards
properties
IUPAC Name |
6-oxaspiro[3.4]octane-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-5-4-7(2-1-3-7)6(9)10-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPERWZWALZPKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxaspiro[3.4]octane-5,7-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



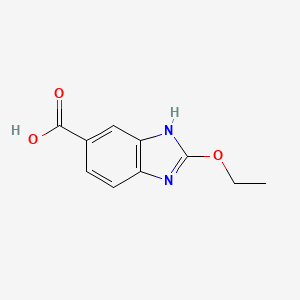
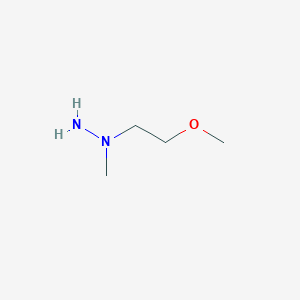
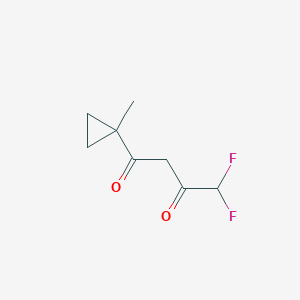


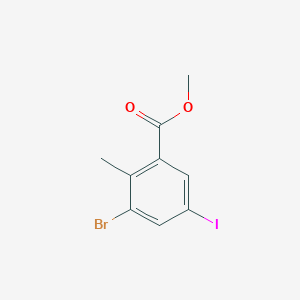
![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B1432491.png)
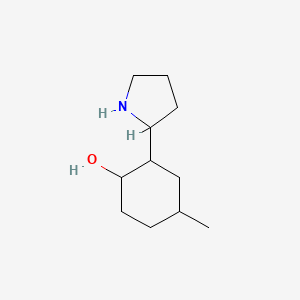
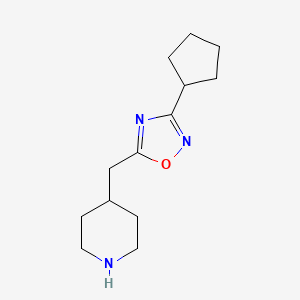
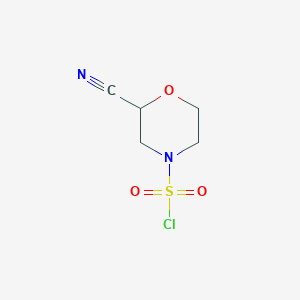
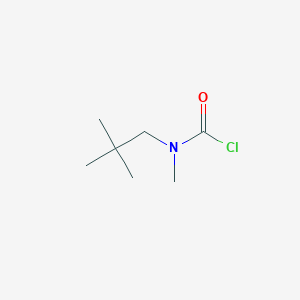
![[(6-Methoxypyridin-2-yl)methyl][(3-methyloxetan-3-yl)methyl]amine](/img/structure/B1432498.png)
